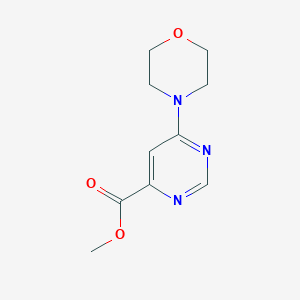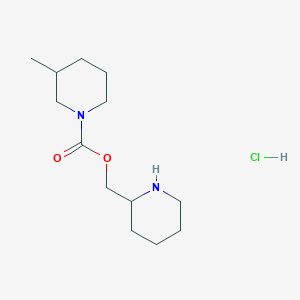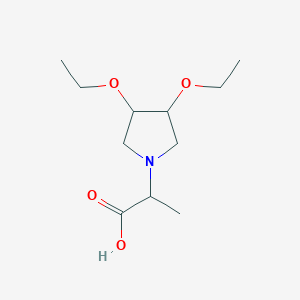
2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid, also known as DEPA, is an organic compound with a molecular formula of C8H17NO3. It is a white, crystalline solid with a melting point of 140-142°C. DEPA is a derivative of pyrrolidine, a five-membered heterocyclic compound, and is used in a variety of synthetic processes. It is also used as an intermediate in the synthesis of other compounds such as peptides and pharmaceuticals.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antiproliferative Activity : Novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters were synthesized and demonstrated significant antiproliferative effects against human colon cancer, breast cancer, and myelogenous leukemia cell lines. This indicates their potential as therapeutic agents in cancer treatment (Božić et al., 2017).
Organotin(IV) Carboxylates for Cancer Treatment : The synthesis and evaluation of triphenyltin(IV) compounds with propanoic acid derivatives exhibited promising in vitro antiproliferative activity against a panel of human cancer cell lines, suggesting their use in developing anticancer therapies (Pantelić et al., 2021).
Organic Synthesis and Catalysis
Enantioselective Synthesis : The enantioselective synthesis of both enantiomers of neuroexcitant compounds indicates the utility of related propanoic acid derivatives in producing enantiomerically pure compounds, which are crucial for drug development and biochemical research (Pajouhesh et al., 2000).
Ligand in Alkylation Reactions : Pyrrolidine-based amino alcohols derived from tartaric acid and primary amines, related in structure to diethoxypyrrolidinyl propanoic acids, were used as chiral ligands in the enantioselective alkylation of benzaldehyde, showing their importance in asymmetric synthesis (Gonsalves et al., 2003).
Material Science
- Hydrogel Modification : Polyvinyl alcohol/acrylic acid hydrogels modified through condensation reaction with various amines, including propanoic acid derivatives, showed increased swelling degrees and thermal stability. These modified hydrogels have potential applications in medical fields such as drug delivery and wound healing (Aly & El-Mohdy, 2015).
Propriétés
IUPAC Name |
2-(3,4-diethoxypyrrolidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-4-15-9-6-12(8(3)11(13)14)7-10(9)16-5-2/h8-10H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMCJVZUPIJAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)

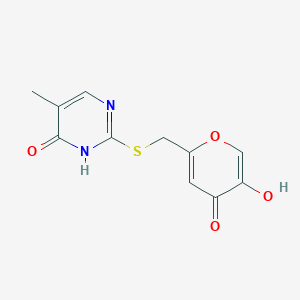
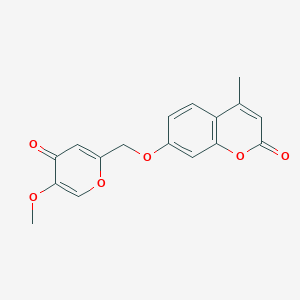
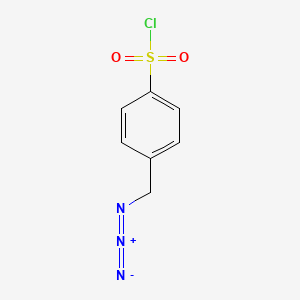
![4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1478071.png)
![4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B1478073.png)

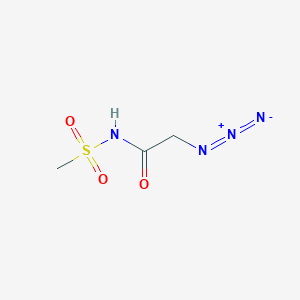
![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B1478076.png)
